(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[321]octane is a bicyclic compound featuring a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane typically involves difluoromethylation reactions. These reactions can be performed using various reagents and catalysts. For example, difluoromethylation of C(sp^3)–H bonds can be achieved using electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often include ambient temperatures and biocompatible environments to ensure high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes benefit from the development of novel difluoromethylation reagents and methods that allow for efficient and selective incorporation of the difluoromethoxy group onto the bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, ClCF2H, and various metal-based catalysts . Reaction conditions often involve ambient temperatures and biocompatible environments to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions typically yield difluoromethylated derivatives of the original compound .
Scientific Research Applications
(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biomolecules, thereby modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These compounds feature a trifluoromethyl group and are known for their stability and reactivity.
α-Trifluoromethylstyrene Derivatives: These compounds are versatile synthetic intermediates used in various chemical reactions.
Uniqueness
(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane is unique due to its bicyclic structure and the presence of the difluoromethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(1S,5R)-3-(difluoromethoxy)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)12-7-3-5-1-2-6(4-7)11-5/h5-8,11H,1-4H2/t5-,6+,7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUUZGMDYMAWRO-MEKDEQNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101567-95-5 |
Source
|
Record name | rac-(1R,3S,5S)-3-(difluoromethoxy)-8-azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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